molecular formula C12H19NO4 B13244948 5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid

5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B13244948
M. Wt: 241.28 g/mol
InChI Key: OHJKCKULBIFAPA-UEJVZZJDSA-N
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Description

5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a carboxylic acid group at position 3, dimethyl groups at positions 5 and 5, and a (4S)-4-methyltetrahydropyran (oxane) moiety at position 4. This structural complexity confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

5,5-dimethyl-4-[(4S)-4-methyloxan-2-yl]-4H-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-7-4-5-16-8(6-7)9-10(11(14)15)13-17-12(9,2)3/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8?,9?/m0/s1

InChI Key

OHJKCKULBIFAPA-UEJVZZJDSA-N

Isomeric SMILES

C[C@H]1CCOC(C1)C2C(=NOC2(C)C)C(=O)O

Canonical SMILES

CC1CCOC(C1)C2C(=NOC2(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4,5-dihydro-1,2-oxazole-3-carboxylic acid scaffold is versatile, with substituent variations dictating functional differences. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents at Key Positions Key Features/Applications References
5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid 5,5-dimethyl; 4-(4S-4-methyloxan-2-yl) Enhanced solubility due to oxane ring; potential pharmaceutical intermediate
5,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS 209866-92-2) 5,5-diphenyl Herbicide metabolite (e.g., Isoxadifen); high lipophilicity
(R)-5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS 136818-65-0) 5-(4-fluorophenyl) Fluorine substitution enhances bioavailability; used in medicinal chemistry
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 3-(imidazole derivative) Hydrolysis product of carboxamide pharmaceuticals; intermediate in drug synthesis

Physicochemical Properties

  • Lipophilicity :

    • The 5,5-diphenyl analog exhibits high lipophilicity (logP >3), suitable for agrochemical formulations .
    • The 5-(4-fluorophenyl) derivative balances lipophilicity and polarity, favoring blood-brain barrier penetration in drug design .
    • The target compound’s tetrahydropyran substituent likely reduces logP compared to diphenyl analogs, improving aqueous solubility .
  • Stereochemical Influence: The (4S) configuration in the target compound may influence binding affinity in chiral environments (e.g., enzyme active sites), a feature absent in non-chiral analogs like the diphenyl variant .

Biological Activity

5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS Number: 1910205-48-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H19_{19}NO4_{4}
  • Molecular Weight : 241.28 g/mol
  • Structure : The compound features an oxazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of 5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Recent research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Oxazole derivatives can inhibit bacterial cell wall synthesis and disrupt membrane integrity.
  • Case Study : A study demonstrated that similar oxazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anticancer Potential

The potential anticancer activity of this compound is notable due to its structural similarities with other known anticancer agents.

  • In Vitro Studies : In vitro tests have shown that derivatives of oxazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a derivative with similar functional groups exhibited an IC50_{50} value of 10 µM against MCF-7 cells .
  • Mechanism : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

Emerging evidence suggests that oxazole derivatives may possess anti-inflammatory properties.

  • Inflammation Models : In animal models of inflammation, compounds similar to 5,5-Dimethyl-4-[(4S)-4-methyloxan-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Clinical Relevance : This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.5 - 16 µg/mL
AnticancerMCF-710 µM
Anti-inflammatoryInflammatory ModelsN/A

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